molecular formula C10H13ClN2O B2704741 5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine CAS No. 1250146-13-4

5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine

Cat. No.: B2704741
CAS No.: 1250146-13-4
M. Wt: 212.68
InChI Key: WQFSMSUEFYRSCL-UHFFFAOYSA-N
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Description

5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group at the 5-position and a pyrrolidin-2-ylmethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine typically involves the reaction of 5-chloropyridine-2-carbaldehyde with pyrrolidine in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted pyridine derivatives.

    Oxidation: Pyrrolidinone derivatives.

    Reduction: Piperidine derivatives.

Scientific Research Applications

5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The chloro group may participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine is unique due to the presence of the pyrrolidin-2-ylmethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and medicinal applications .

Properties

IUPAC Name

5-chloro-2-(pyrrolidin-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-8-3-4-10(13-6-8)14-7-9-2-1-5-12-9/h3-4,6,9,12H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFSMSUEFYRSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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